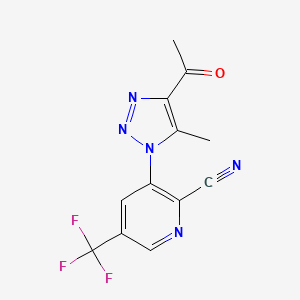
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C12H8F3N5O and its molecular weight is 295.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile, with the molecular formula C12H8F3N5O and CAS Number 338758-75-1, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a triazole moiety and a trifluoromethyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Weight : 295.22 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a triazole group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves inhibition of specific kinases such as c-Met, which is implicated in tumor growth and metastasis.
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above data indicates that compounds structurally similar to our target compound exhibit promising anticancer properties, suggesting that this compound may also possess similar activities .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Kinases : Inhibitory activity against c-Met kinase has been observed with IC50 values as low as 0.09 μM for related compounds.
- Induction of Apoptosis : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner.
Figure 1: Apoptosis Induction in A549 Cells
- Treatment with compound 12e resulted in increased apoptosis rates at varying concentrations (3.75 μM to 15 μM), indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships indicate that modifications to the triazole and pyridine components significantly influence biological activity. For example:
- The presence of electron-withdrawing groups like trifluoromethyl enhances potency.
- Variations in substituents on the triazole ring can lead to different levels of cytotoxicity.
Case Studies
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives reported that specific modifications led to enhanced anticancer activities compared to standard treatments . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
属性
IUPAC Name |
3-(4-acetyl-5-methyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c1-6-11(7(2)21)18-19-20(6)10-3-8(12(13,14)15)5-17-9(10)4-16/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUYKMCJSLBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














